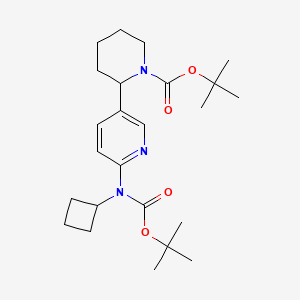
tert-Butyl 2-(6-((tert-butoxycarbonyl)(cyclobutyl)amino)pyridin-3-yl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-ブチル 2-(6-((tert-ブトキシカルボニル)(シクロブチル)アミノ)ピリジン-3-イル)ピペリジン-1-カルボン酸エステルは、分子式C24H37N3O4の複雑な有機化合物です 。この化合物は、ピペリジン環、ピリジン環、およびtert-ブトキシカルボニル(Boc)保護基の存在を特徴としています。そのユニークな構造的特徴により、有機合成や医薬品化学で広く用いられています。
準備方法
合成経路と反応条件
tert-ブチル 2-(6-((tert-ブトキシカルボニル)(シクロブチル)アミノ)ピリジン-3-イル)ピペリジン-1-カルボン酸エステルの合成は通常、複数のステップを伴います。一般的な方法の1つには、tert-ブトキシカルボニル(Boc)基によるアミノ基の保護、それに続くピペリジン環とピリジン環の形成が含まれます。反応条件には、鈴木-宮浦カップリングなど、パラジウム触媒によるカップリング反応の使用がしばしば含まれます 。
工業生産方法
この化合物の工業生産には、同様の方法を用いた大規模合成が行われる場合があり、収率と純度が向上するように最適化されています。連続フロー反応器や自動合成プラットフォームの使用により、生産プロセスの効率とスケーラビリティを向上させることができます 。
化学反応の分析
反応の種類
tert-ブチル 2-(6-((tert-ブトキシカルボニル)(シクロブチル)アミノ)ピリジン-3-イル)ピペリジン-1-カルボン酸エステルは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、特定の条件下で酸化して対応する酸化物を形成することができます。
還元: 還元反応を実行して、Boc保護基を除去することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、カップリング反応用パラジウム触媒、還元用水素ガス、酸化用過マンガン酸カリウムなどの酸化剤が含まれます 。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、Boc基の脱保護により遊離アミンが得られますが、酸化により対応する酸化物が生成される可能性があります 。
科学研究への応用
tert-ブチル 2-(6-((tert-ブトキシカルボニル)(シクロブチル)アミノ)ピリジン-3-イル)ピペリジン-1-カルボン酸エステルは、いくつかの科学研究に応用されています。
化学: より複雑な有機分子の合成の中間体として使用されます。
生物学: 酵素相互作用とタンパク質修飾の研究に使用されます。
医学: 生物活性化合物との構造的類似性から、潜在的な治療用途が調査されています。
科学的研究の応用
tert-Butyl 2-(6-((tert-butoxycarbonyl)(cyclobutyl)amino)pyridin-3-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of new materials and chemical processes
作用機序
tert-ブチル 2-(6-((tert-ブトキシカルボニル)(シクロブチル)アミノ)ピリジン-3-イル)ピペリジン-1-カルボン酸エステルの作用機序は、特定の分子標的との相互作用を伴います。Boc基は化学反応中に保護を提供し、選択的な修飾を可能にします。ピペリジン環とピリジン環は、さまざまな生物学的標的に相互作用し、酵素活性やタンパク質結合に関連する経路に影響を与える可能性があります 。
類似の化合物との比較
類似の化合物
- tert-ブチル 4-(6-アミノピリジン-3-イル)ピペラジン-1-カルボン酸エステル
- tert-ブチル 3-オキソアゼチジン-1-カルボン酸エステル
- tert-ブチル 2,6-ジアザスピロ[3.3]ヘプタン-2-カルボン酸エステル
独自性
tert-ブチル 2-(6-((tert-ブトキシカルボニル)(シクロブチル)アミノ)ピリジン-3-イル)ピペリジン-1-カルボン酸エステルは、Boc保護されたアミン、ピペリジン、およびピリジン環の組み合わせによりユニークです。この構造は、化学合成と潜在的な生物活性において汎用性を提供し、他の類似の化合物とは異なる特徴を持っています 。
類似化合物との比較
Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 3-oxoazetidine-1-carboxylate
- tert-Butyl 2,6-Diazaspiro[3.3]heptane-2-carboxylate
Uniqueness
tert-Butyl 2-(6-((tert-butoxycarbonyl)(cyclobutyl)amino)pyridin-3-yl)piperidine-1-carboxylate is unique due to its combination of Boc-protected amine, piperidine, and pyridine rings. This structure provides versatility in chemical synthesis and potential biological activity, distinguishing it from other similar compounds .
生物活性
tert-Butyl 2-(6-((tert-butoxycarbonyl)(cyclobutyl)amino)pyridin-3-yl)piperidine-1-carboxylate, also known by its CAS number 1352482-44-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, biochemical properties, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- tert-Butoxycarbonyl (Boc) group: A common protecting group for amines in organic synthesis.
- Cyclobutyl ring : Contributes to the steric and electronic properties of the molecule.
- Pyridine and piperidine moieties : Associated with various biological activities.
Molecular Formula
Molecular Weight
406.51 g/mol
Mode of Action
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the Boc group allows for selective reactions in biochemical pathways, particularly in the formation of peptide bonds and interactions with enzymes.
Biochemical Pathways
Research indicates that this compound may influence several biochemical pathways:
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic processes.
- Receptor Interaction : Potential interactions with receptors related to neurotransmission and hormonal regulation.
- Transport Modulation : Evidence suggests that it might modulate the activity of transport proteins such as P-glycoprotein (P-gp), which plays a critical role in drug absorption and distribution.
Cellular Effects
The compound's effects on cellular processes include:
- Modulation of cellular signaling pathways.
- Influence on cell proliferation and apoptosis.
In Vitro Studies
In vitro studies have demonstrated the compound's potential as a modulator of P-glycoprotein activity. For instance, it was observed that it could stimulate ATPase activity in P-gp, indicating a role in reversing drug efflux mechanisms. This finding is crucial for enhancing the bioavailability of co-administered drugs .
In Vivo Studies
Animal studies have shown that administration of this compound resulted in reduced tumor volumes without significant side effects, suggesting potential applications in cancer therapy .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique properties attributed to the cyclobutyl group and the Boc protection strategy. These features enhance its stability and reactivity under physiological conditions.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Trifluoromethyl group | Higher reactivity but less stability |
| Compound B | Oxyacetic acid moiety | Different metabolic pathway involvement |
特性
分子式 |
C24H37N3O4 |
|---|---|
分子量 |
431.6 g/mol |
IUPAC名 |
tert-butyl 2-[6-[cyclobutyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridin-3-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C24H37N3O4/c1-23(2,3)30-21(28)26-15-8-7-12-19(26)17-13-14-20(25-16-17)27(18-10-9-11-18)22(29)31-24(4,5)6/h13-14,16,18-19H,7-12,15H2,1-6H3 |
InChIキー |
OERRQKGHQVCFQD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=CN=C(C=C2)N(C3CCC3)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















